
ASC-J9
Übersicht
Beschreibung
Dimethoxycurcumin ist ein synthetisches Analogon von Curcumin, einer natürlichen Verbindung, die in Kurkuma vorkommtDimethoxycurcumin zeichnet sich durch das Vorhandensein von Methoxygruppen an den aromatischen Ringen aus, die seine metabolische Stabilität im Vergleich zu Curcumin verbessern . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen, Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Introduction to Dimethylcurcumin
Dimethylcurcumin (DiMC) is a synthetic derivative of curcumin, renowned for its enhanced bioavailability and therapeutic potential compared to its parent compound. This compound has garnered significant attention in the scientific community due to its diverse applications, particularly in oncology, where it exhibits promising anticancer properties. The following sections will explore the various applications of Dimethylcurcumin, focusing on its mechanisms of action, pharmacokinetics, and case studies that illustrate its efficacy.
Anticancer Properties
Dimethylcurcumin has been extensively studied for its anticancer effects across various types of cancer. Its mechanisms include:
- Induction of Apoptosis : DiMC has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors. For instance, studies indicate that DiMC can significantly inhibit the proliferation of breast cancer cells (MCF-7) and induce cell cycle arrest .
- Inhibition of Tumor Growth : In vivo studies demonstrated that DiMC effectively reduced tumor volume in models bearing human breast cancer when compared to curcumin. Notably, lower doses of DiMC resulted in greater tumor reduction than higher doses of curcumin .
- Targeting Androgen Receptors : DiMC enhances androgen receptor degradation, making it a potential treatment for prostate cancer. It has shown efficacy against castration-resistant prostate cancer by inhibiting cell proliferation and promoting apoptosis .
Anti-inflammatory Effects
Dimethylcurcumin exhibits anti-inflammatory properties that are beneficial in treating conditions such as rheumatoid arthritis (RA). Research indicates that encapsulated DiMC can regulate inflammatory responses in active RA patients, addressing the challenges posed by curcumin's low solubility and rapid elimination .
Neuroprotective Effects
Emerging studies suggest that DiMC may offer neuroprotective benefits. Its antioxidant properties help mitigate oxidative stress, which is implicated in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .
Cardiovascular Health
Dimethylcurcumin has also been investigated for its cardiovascular protective effects. By modulating lipid profiles and reducing inflammation, DiMC may contribute to improved heart health and reduced risk factors associated with cardiovascular diseases .
Pharmacokinetics
Dimethylcurcumin demonstrates superior pharmacokinetic properties compared to curcumin:
- Enhanced Bioavailability : The methylation process improves the stability and absorption of DiMC, leading to higher systemic availability after administration .
- Metabolic Stability : Studies reveal that DiMC is more resistant to phase II metabolism than curcumin, allowing it to remain active longer within the body .
The following table summarizes key pharmacokinetic characteristics:
Characteristic | Curcumin | Dimethylcurcumin |
---|---|---|
Bioavailability | Low | High |
Metabolic Stability | Low | High |
Clearance Rate | Faster | Slower |
Induction of Apoptosis | Moderate | Strong |
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of Dimethylcurcumin on MCF-7 breast cancer cells. Results indicated that DiMC not only induced cytotoxicity but also increased reactive oxygen species (ROS) levels, leading to enhanced pro-oxidative effects similar to curcumin but with greater potency .
Case Study 2: Prostate Cancer Management
In research focusing on prostate cancer, DiMC was found to significantly reduce tumor growth in xenograft models. The compound's ability to enhance androgen receptor degradation was crucial for its effectiveness against castration-resistant variants .
Case Study 3: Rheumatoid Arthritis
A clinical trial involving active RA patients demonstrated that liposomal formulations of Dimethylcurcumin effectively regulated inflammatory markers and improved patient outcomes by overcoming the limitations associated with traditional curcumin therapies .
Wirkmechanismus
Target of Action
ASC-J9, also known as Dimethylcurcumin, is primarily targeted towards the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
Instead, it appears to act as a Selective Androgen Receptor Degradation Enhancer (SARD) . This means that this compound enhances the degradation of certain subpopulations of the AR, particularly those present in the prostate gland .
Biochemical Pathways
This compound has been found to suppress the phosphorylation/activation of STAT3 and the expression of CCL2, with little influence on the PIAS3 expression in AR-negative PC3 cells . This suggests that this compound could also modulate STAT3 phosphorylation/activation and CCL2 expression through an AR-independent pathway .
Pharmacokinetics
One of the major challenges with the use of curcumin, from which this compound is derived, is its poor solubility and low metabolic stability, which hinder its bioavailability . This compound, being a lipophilic compound, maintains its anticancer potency and has greatly improved systemic bioavailability .
Result of Action
This compound effectively suppresses the growth and invasion of castration-resistant prostate cancer cells . It achieves this by degrading both full-length and splice variant androgen receptors .
Biochemische Analyse
Biochemical Properties
Dimethylcurcumin plays a significant role in biochemical reactions by interacting with various biomolecules. It primarily targets the androgen receptor (AR), promoting its degradation rather than merely inhibiting its activity . This interaction is crucial in reducing the proliferation of androgen-dependent cells, such as those found in prostate cancer . Additionally, dimethylcurcumin has been shown to interact with the glutamate-cysteine ligase catalytic subunit, leading to increased expression of activating transcription factor 3 (ATF3), which suppresses cancer cell proliferation and invasion .
Cellular Effects
Dimethylcurcumin exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it significantly inhibits cell proliferation and invasion by degrading androgen receptors . This compound also influences cell signaling pathways, such as the ATF3-PTK2 signaling pathway, which is involved in tumor suppression . Furthermore, dimethylcurcumin affects gene expression by modulating the levels of specific transcription factors and enzymes, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of dimethylcurcumin involves its role as a selective androgen receptor degrader. Unlike traditional antiandrogens that block the receptor, dimethylcurcumin promotes the degradation of androgen receptors, particularly in prostate cells . This degradation is facilitated by binding interactions that target specific subpopulations of androgen receptors, leading to their breakdown and subsequent reduction in androgen-dependent cell growth . Additionally, dimethylcurcumin modulates apoptosis signals, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylcurcumin have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term efficacy. For instance, the half maximum inhibitory concentrations (IC50) of dimethylcurcumin increase with cell confluency, indicating that its effectiveness may vary depending on the cellular environment . Long-term studies have demonstrated that dimethylcurcumin maintains its AR degradation activity over extended periods, making it a promising candidate for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of dimethylcurcumin vary with different dosages in animal models. In studies involving nude mice with xenografted prostate cancer cells, dimethylcurcumin significantly decreased the development of metastatic tumors at a dosage of 75 mg/kg, administered intraperitoneally three times per week for three weeks . Higher doses have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively documented .
Metabolic Pathways
Dimethylcurcumin is involved in several metabolic pathways, primarily through its interaction with androgen receptors and other enzymes. It modulates the expression of glutamate-cysteine ligase catalytic subunit, which plays a role in cellular antioxidant defense . This interaction leads to changes in metabolic flux and metabolite levels, contributing to its anticancer properties . Additionally, dimethylcurcumin’s lipophilic nature enhances its bioavailability and systemic distribution .
Transport and Distribution
Within cells and tissues, dimethylcurcumin is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic properties facilitate its accumulation in lipid-rich environments, enhancing its therapeutic efficacy . Encapsulation in nanoparticles has been explored to improve its targeted delivery and reduce systemic side effects . These strategies have shown promise in enhancing the anticancer activity of dimethylcurcumin by ensuring its efficient distribution to target cells .
Subcellular Localization
Dimethylcurcumin’s subcellular localization is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with androgen receptors and other target proteins . Post-translational modifications and targeting signals direct dimethylcurcumin to specific cellular compartments, ensuring its effective engagement with target biomolecules . This precise localization is essential for its role in degrading androgen receptors and modulating cellular processes .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Dimethoxycurcumin kann über verschiedene synthetische Routen hergestellt werden. Ein gängiges Verfahren beinhaltet die Kondensation von Vanillin mit Aceton in Gegenwart einer Base, gefolgt von der Methylierung des resultierenden Produkts . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base wie Natriumhydroxid oder Kaliumhydroxid, und der Methylierungsschritt wird oft mit Methyliodid oder Dimethylsulfat durchgeführt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Dimethoxycurcumin beinhaltet ähnliche synthetische Routen, jedoch in größerem Maßstab. Das Verfahren wird für höhere Ausbeuten und Reinheit optimiert, wobei oft fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt werden . Die Skalierbarkeit des Syntheseprozesses macht es für die kommerzielle Produktion und Anwendung in verschiedenen Industrien geeignet.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dimethoxycurcumin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Dimethoxycurcumin, die jeweils einzigartige chemische und biologische Eigenschaften besitzen .
Vergleich Mit ähnlichen Verbindungen
Dimethoxycurcumin wird mit anderen Curcumin-Analoga verglichen, wie z. B.:
Curcumin: Die Stammverbindung mit gut dokumentierten biologischen Aktivitäten, aber eingeschränkt durch schlechte Bioverfügbarkeit und metabolische Stabilität.
Demethoxycurcumin: Fehlt eine Methoxygruppe und zeigt ähnliche, aber leicht unterschiedliche biologische Aktivitäten.
Bisdemethoxycurcumin: Fehlen beide Methoxygruppen und hat unterschiedliche chemische und biologische Eigenschaften.
Tetrahydrocurcumin: Ein reduziertes Derivat mit erhöhter Stabilität und unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit von Dimethoxycurcumin: Dimethoxycurcumin zeichnet sich durch seine verbesserte metabolische Stabilität und Bioverfügbarkeit im Vergleich zu Curcumin aus. Seine einzigartige chemische Struktur ermöglicht eine bessere Interaktion mit biologischen Zielen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.
Biologische Aktivität
Dimethylcurcumin (DMC), a synthetic derivative of curcumin, has gained attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of dimethylcurcumin, focusing on its anticancer properties, mechanisms of action, and clinical implications.
Chemical Structure and Synthesis
Dimethylcurcumin is characterized by the addition of two methyl groups at specific positions on the curcumin molecule. This modification enhances its stability and biological activity compared to natural curcumin. The synthesis of DMC typically involves the methylation of curcumin's hydroxyl groups, resulting in improved solubility and bioavailability.
Anticancer Properties
Research indicates that dimethylcurcumin exhibits significant anticancer activity across various cancer cell lines:
- Breast Cancer : DMC has shown enhanced cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Studies suggest that DMC induces apoptosis through mitochondrial pathways and autophagy mechanisms .
- Colon Cancer : In HCT-116 colon cancer cells, DMC demonstrated potent growth inhibition with an IC50 value of approximately 3.1 μM .
- Lung Cancer : The A549 lung cancer cell line also responded positively to DMC treatment, showcasing its broad-spectrum anticancer potential .
The mechanisms underlying the anticancer effects of dimethylcurcumin include:
- Reactive Oxygen Species (ROS) Production : DMC promotes ROS generation, leading to oxidative stress that triggers apoptosis in cancer cells .
- Androgen Receptor Degradation : As a novel anti-androgen, DMC enhances the degradation of androgen receptors, which is particularly relevant in prostate cancer treatment .
- Inhibition of NF-κB : DMC inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This effect is mediated through covalent adduction to IKKβ, an upstream kinase .
Anti-inflammatory Activity
Dimethylcurcumin also exhibits notable anti-inflammatory properties:
- NF-κB Inhibition : In RAW264.7 macrophage cells, DMC significantly inhibited NF-κB activation with an IC50 value lower than that of curcumin, indicating its potential as an anti-inflammatory agent .
- Cyclooxygenase-2 (COX-2) Expression : While less potent than curcumin in inhibiting COX-2 expression, DMC still demonstrates anti-inflammatory effects at higher concentrations .
Case Studies
Several studies have explored the effects of dimethylcurcumin in clinical settings:
- Prostate Cancer Study : A clinical trial involving patients with castrate-recurrent prostate cancer showed that DMC (ASC-J9) effectively reduced tumor size and improved patient outcomes by targeting androgen receptor pathways .
- Breast Cancer Models : In vivo studies using mouse models indicated that DMC administration led to significant tumor regression in breast cancer xenografts, supporting its therapeutic potential .
Comparative Analysis of Biological Activities
Activity Type | Dimethylcurcumin | Curcumin | Notes |
---|---|---|---|
Anticancer Activity | High | Moderate | Enhanced ROS production and apoptosis induction |
Anti-inflammatory | Moderate | High | Effective but requires higher doses than curcumin |
Androgen Receptor Degradation | High | Not Applicable | Novel mechanism for prostate cancer treatment |
Eigenschaften
IUPAC Name |
1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ASC-J9 and how does it exert its effects?
A1: this compound primarily targets the androgen receptor (AR) [, , , , , , , , , , , , , ]. Unlike traditional anti-androgens that compete with androgens for AR binding, this compound enhances AR degradation [, , ]. This leads to the downregulation of AR signaling pathways, impacting various downstream processes involved in prostate cancer, BPH, and other AR-related diseases [, , , , , , , , , , , , , ].
Q2: How does this compound's mechanism of action differ from that of traditional anti-androgens like Casodex or MDV3100?
A2: Unlike Casodex or MDV3100, which antagonize AR by competing with androgens, this compound enhances AR degradation, leading to a more profound suppression of AR signaling [, ]. Studies have shown that Casodex and MDV3100 can actually promote prostate cancer metastasis through alternative pathways, whereas this compound demonstrates anti-metastatic properties [, , ].
Q3: What are the downstream effects of this compound mediated AR degradation?
A3: this compound's action on AR leads to a cascade of downstream effects, including:
- Inhibition of prostate cancer cell growth and metastasis [, , , , , , ]
- Suppression of prostate stromal cell growth in BPH [, ]
- Reduction of bladder cancer progression []
- Modulation of inflammatory responses in various diseases [, , , , , ]
- Accelerated cutaneous wound healing []
- Enhanced T-cell reconstitution and bone marrow transplant grafting efficacy []
Q4: What is the molecular formula, weight, and spectroscopic data of this compound?
A4: this compound (Dimethylcurcumin) has the following characteristics:
Q5: Is there information available on the material compatibility and stability of this compound under various conditions?
A5: While the provided research focuses on the biological effects of this compound, limited information is available regarding its material compatibility and stability under various conditions beyond its solubility in different solvents for experimental use [, , ]. Further research is needed to explore these aspects.
Q6: Does this compound possess any catalytic properties or have applications in catalysis?
A6: The provided research primarily focuses on the biological activities and therapeutic potential of this compound. There is no mention of catalytic properties or applications in the context of these studies.
Q7: Has computational chemistry been used to study this compound?
A7: The provided research focuses mainly on in vitro and in vivo studies. While it mentions the synthesis and structure-activity relationships of this compound and its analogues, it doesn't delve into specific computational chemistry studies or QSAR models [, ].
Q8: What is known about the stability and formulation strategies for this compound?
A8: While the provided research doesn't specifically address the stability of this compound under various conditions, it highlights the compound's poor bioavailability when administered alone []. Research suggests that consuming curcuminoids as part of a turmeric matrix, such as in fresh or powdered turmeric, significantly enhances bioavailability compared to isolated curcumin powder []. This suggests that the natural matrix and co-presence of other turmeric compounds might offer stabilizing and bioavailability-enhancing effects.
Q9: Are there any specific formulation strategies being explored to improve this compound's stability, solubility, or bioavailability?
A9: Although the research doesn't mention specific formulation strategies for this compound, one study describes the synthesis of ethylene-carbonate-linked L-valine derivatives of 4,4-Dimethylcurcumin to improve its solubility and potentially enhance cellular uptake and anticancer activity []. This approach might be applicable to this compound as well. Another study used an electrospun scaffold loaded with this compound for wound healing, suggesting a potential delivery system for localized application [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.